N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-N~2~-methylglycinamide
Description
N²-[(4-Chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-N²-methylglycinamide is a synthetic sulfonamide derivative characterized by a glycinamide backbone functionalized with a 4-chlorophenylsulfonyl group, a methyl group at the N² position, and a 2-hydroxyethyl substituent. Its molecular structure confers unique physicochemical properties, including moderate hydrophilicity (due to the hydroxyethyl group) and enhanced stability (from the sulfonyl and chlorophenyl moieties).
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-14(8-11(16)13-6-7-15)19(17,18)10-4-2-9(12)3-5-10/h2-5,15H,6-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHHZYVMTBORLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCO)S(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-hydroxyethyl)-N-methylglycinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N2-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-N~2~-methylglycinamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Effects
The compound’s activity and reactivity are influenced by substitutions on the aromatic ring, sulfonyl group, and glycinamide backbone. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Halogen Effects : Replacing 4-Cl with 4-F (as in ) reduces molecular weight and may alter binding kinetics via electronegativity. Conversely, dihalogenation (e.g., 2,5-diCl in ) increases steric bulk and cytotoxicity.
- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like the 4-methoxybenzyl derivative .
- Bioactivity : Compounds with methoxy or benzyloxy substitutions (e.g., ) show enhanced selectivity for enzymes like tyrosine kinases, whereas ethyl or methyl groups at N² (e.g., ) correlate with anticancer activity.
Functional Group Contributions
- Sulfonyl Group : Critical for hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase inhibition). Chlorine at the 4-position enhances electron withdrawal, stabilizing sulfonate interactions .
- Hydroxyethyl Group : Introduces polarity, improving pharmacokinetic profiles compared to purely aromatic substituents.
- N²-Methylation : Reduces metabolic degradation by protecting the glycinamide nitrogen from oxidation .
Insights:
- The target compound’s hydroxyethyl group may position it for anti-inflammatory applications , akin to fluorophenyl analogs targeting COX-2 .
- Lack of methoxy or benzyloxy groups likely limits its kinase selectivity compared to .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
